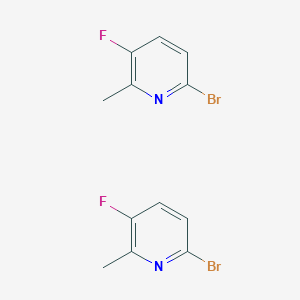![molecular formula C11H14BrNO2 B15168112 Methyl 2-bromo-3-[methyl(phenyl)amino]propanoate CAS No. 647018-69-7](/img/structure/B15168112.png)
Methyl 2-bromo-3-[methyl(phenyl)amino]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-bromo-3-[methyl(phenyl)amino]propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom, a methyl group, and a phenylamino group attached to a propanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-3-[methyl(phenyl)amino]propanoate typically involves the bromination of a suitable precursor followed by esterification. One common method involves the reaction of 2-bromo-3-[methyl(phenyl)amino]propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-bromo-3-[methyl(phenyl)amino]propanoate can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or neutral medium.
Major Products Formed
Nucleophilic Substitution: Formation of 2-hydroxy-3-[methyl(phenyl)amino]propanoate.
Reduction: Formation of 2-bromo-3-[methyl(phenyl)amino]propanol.
Oxidation: Formation of 2-bromo-3-[methyl(phenyl)amino]propanoic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 2-bromo-3-[methyl(phenyl)amino]propanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s structure allows for modifications that can lead to the development of new drugs with potential therapeutic effects.
Biological Studies: It can be used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Industrial Applications: The compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 2-bromo-3-[methyl(phenyl)amino]propanoate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and ester group can participate in various biochemical reactions, leading to the modulation of biological pathways. The phenylamino group can enhance binding affinity to specific targets, making the compound useful in drug design and development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-bromo-3-[methyl(phenyl)amino]butanoate: Similar structure with an additional carbon in the alkyl chain.
Ethyl 2-bromo-3-[methyl(phenyl)amino]propanoate: Similar structure with an ethyl ester group instead of a methyl ester.
Methyl 2-chloro-3-[methyl(phenyl)amino]propanoate: Similar structure with a chlorine atom instead of a bromine atom.
Uniqueness
Methyl 2-bromo-3-[methyl(phenyl)amino]propanoate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that are not possible with other halogens. The combination of the bromine atom, ester group, and phenylamino group provides a versatile scaffold for the development of new compounds with diverse applications.
Eigenschaften
CAS-Nummer |
647018-69-7 |
|---|---|
Molekularformel |
C11H14BrNO2 |
Molekulargewicht |
272.14 g/mol |
IUPAC-Name |
methyl 2-bromo-3-(N-methylanilino)propanoate |
InChI |
InChI=1S/C11H14BrNO2/c1-13(8-10(12)11(14)15-2)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |
InChI-Schlüssel |
CKJKCCGWOBDZDA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC(C(=O)OC)Br)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(Pyrrolidin-1-yl)methyl]urea](/img/structure/B15168035.png)
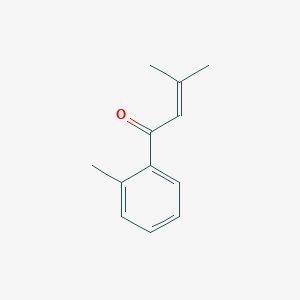
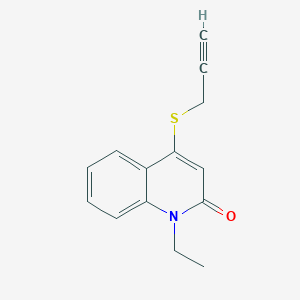
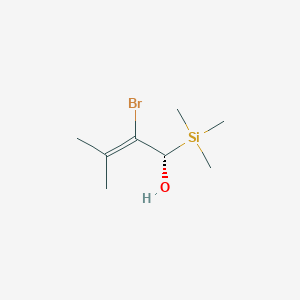
![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-(2-methylcyclohexyl)benzene-1-sulfonamide](/img/structure/B15168066.png)
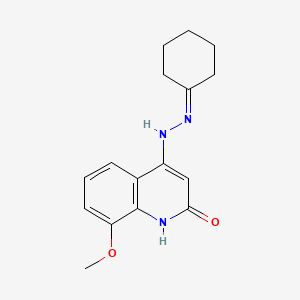
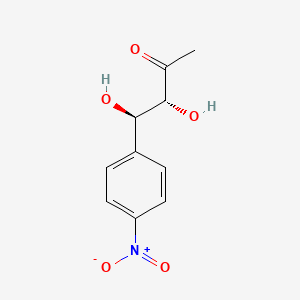

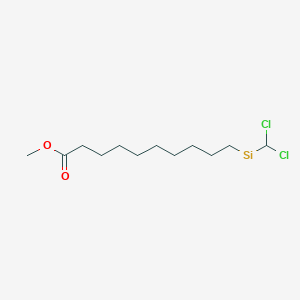
![6-Hydroxy-4-oxo-5-[(pyridin-2-yl)sulfanyl]hexa-2,5-dienenitrile](/img/structure/B15168093.png)
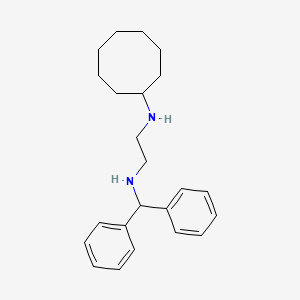
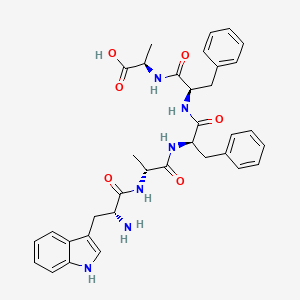
![(2S)-2-[(2-Chlorophenyl)methyl]piperazine](/img/structure/B15168104.png)
